Methyl 4-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydrophthalazine-1-carboxylate
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Overview
Description
Methyl 4-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydrophthalazine-1-carboxylate is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a boronate ester group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydrophthalazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of a phthalazine derivative with a boronic acid or boronate ester under specific conditions. The reaction often requires the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques like chromatography and crystallization to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydrophthalazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form a boronic acid derivative.
Reduction: The carbonyl group in the phthalazine ring can be reduced to form a hydroxyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate and an organic solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronate ester group yields a boronic acid derivative, while reduction of the carbonyl group results in a hydroxyl-substituted phthalazine .
Scientific Research Applications
Methyl 4-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydrophthalazine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a probe in biological assays due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydrophthalazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. Additionally, the phthalazine ring can interact with various biological targets, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate: Lacks the boronate ester group, making it less versatile in cross-coupling reactions.
4-Oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydrophthalazine-1-carboxylate: Similar structure but without the methyl ester group, affecting its solubility and reactivity.
Uniqueness
Methyl 4-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydrophthalazine-1-carboxylate is unique due to the presence of both the boronate ester and methyl ester groups. This combination enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C16H19BN2O5 |
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Molecular Weight |
330.1 g/mol |
IUPAC Name |
methyl 4-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-phthalazine-1-carboxylate |
InChI |
InChI=1S/C16H19BN2O5/c1-15(2)16(3,4)24-17(23-15)9-6-7-10-11(8-9)12(14(21)22-5)18-19-13(10)20/h6-8H,1-5H3,(H,19,20) |
InChI Key |
BNKRLNLHXHCBTP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)NN=C3C(=O)OC |
Origin of Product |
United States |
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